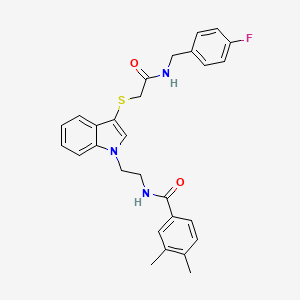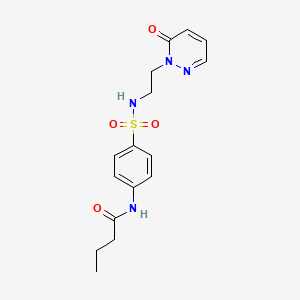
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a multifaceted organic compound that has attracted the attention of researchers across various fields. Its unique structure, comprising a pyridazine moiety, a sulfamoyl group, and a butyramide linkage, offers numerous avenues for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multi-step organic reactions:
Step 1: Formation of 6-oxopyridazin-1(6H)-yl Ethylamine
Starting Material: 6-chloropyridazine
Reagents and Conditions: Reaction with ethylenediamine in ethanol, under reflux conditions, yields 6-oxopyridazin-1(6H)-yl ethylamine.
Step 2: Synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl Chloride
Starting Material: 6-oxopyridazin-1(6H)-yl ethylamine
Reagents and Conditions: Reaction with chlorosulfonic acid at low temperatures, followed by neutralization with sodium bicarbonate.
Step 3: Formation of this compound
Starting Material: N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl chloride
Reagents and Conditions: Coupling with 4-aminobutyric acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would involve optimizing reaction conditions and utilizing continuous flow chemistry techniques to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution can occur at the sulfamoyl or butyramide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with Pd/C, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines under basic conditions.
Major Products Formed
The major products of these reactions depend on the specific conditions used but generally include oxidized or reduced forms of the parent compound, or products with substituted functional groups.
Scientific Research Applications
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide has broad applications:
Chemistry: As an intermediate in organic synthesis, this compound can be used to build more complex molecules.
Biology: It may serve as a probe to study enzyme functions due to its unique structural features.
Medicine: Potential therapeutic applications in drug design, particularly targeting diseases associated with enzymatic dysfunction.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide exerts its effects is largely determined by its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group may facilitate binding to active sites, while the pyridazine moiety can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)acetamide
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)butyramide
Unique Aspects
Compared to these similar compounds, N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide combines features from both the sulfamoylphenyl and pyridazinyl moieties, offering enhanced binding capabilities and a broader range of reactivity, making it a versatile tool in scientific research.
This extensive feature set highlights its potential beyond what similar compounds offer in terms of both reactivity and application versatility.
Properties
IUPAC Name |
N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-2-4-15(21)19-13-6-8-14(9-7-13)25(23,24)18-11-12-20-16(22)5-3-10-17-20/h3,5-10,18H,2,4,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXUNHXSRIANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2835415.png)

![N-ethyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2835418.png)
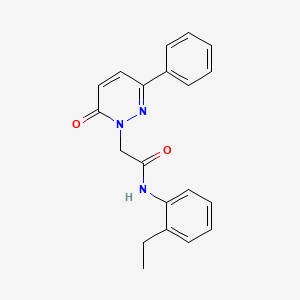
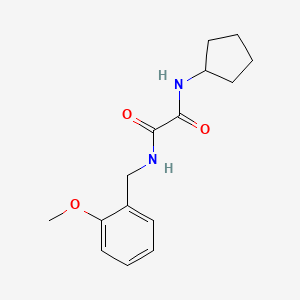
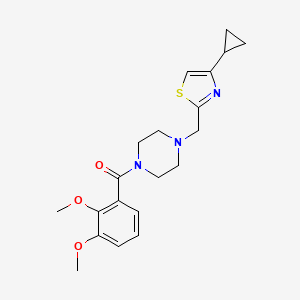
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
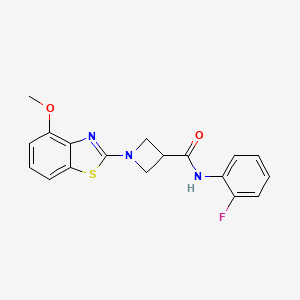
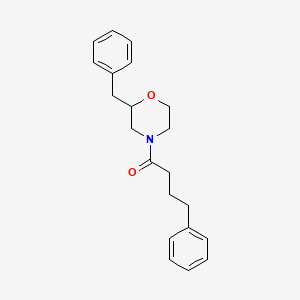
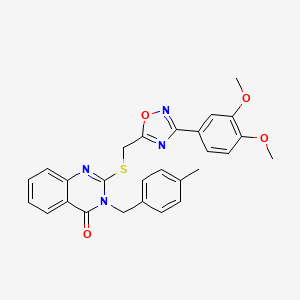
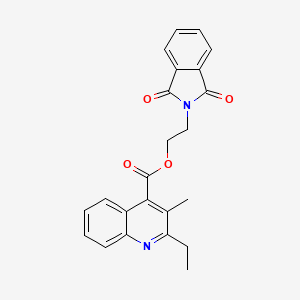
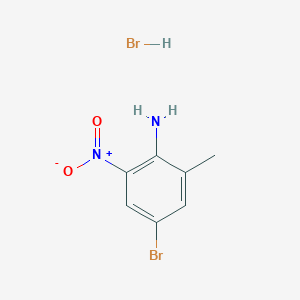
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)
